![molecular formula C8H6N2O2S B1386456 5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid CAS No. 1086380-04-2](/img/structure/B1386456.png)
5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid
Overview
Description
5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of both imidazole and thiophene rings Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the scalability of the synthetic routes mentioned above suggest that it could be produced on a larger scale using similar methodologies.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or thiophene rings.
Scientific Research Applications
Medicinal Chemistry
5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid has shown potential as a scaffold for developing new pharmaceuticals. Its structure allows for the modification of various functional groups, which can enhance biological activity.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study demonstrated that certain derivatives could inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
Example Reactions :
- Coupling Reactions : It can be used in Suzuki and Sonogashira coupling reactions to synthesize biaryl compounds.
- Functionalization : The carboxylic acid group allows for further functionalization, enabling the introduction of various substituents that can modify the compound's properties .
Materials Science
In materials science, this compound is utilized in creating conductive polymers and organic electronic materials.
Application Example: Organic Photovoltaics
Research has indicated that incorporating this compound into polymer blends can enhance the efficiency of organic photovoltaic cells. Its thiophene moiety contributes to improved charge transport properties, making it a candidate for next-generation solar cells .
Data Table: Overview of Applications
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Thiophene: A sulfur-containing five-membered ring, used in materials science and organic electronics.
Benzimidazole: Similar to imidazole but with a fused benzene ring, used in various drugs and agrochemicals.
Uniqueness
5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid is unique due to the combination of imidazole and thiophene rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Biological Activity
5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆N₂O₂S and a molecular weight of approximately 194.21 g/mol. Its structure features a thiophene ring substituted with an imidazole group, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). For instance, it was reported that treatment with 100 µM of the compound resulted in a significant reduction of cell viability in A549 cells, comparable to standard chemotherapeutic agents like cisplatin .
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, which is essential for effective cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Activity : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, which poses a significant challenge in clinical settings .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been determined, demonstrating that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .
Case Studies
A selection of case studies provides insights into the practical applications and efficacy of the compound:
- Study on Lung Cancer Cells : A study reported that compounds similar to this compound were tested against A549 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy : Another study focused on testing the compound against various bacterial strains, including resistant strains. The findings suggested that this compound has potential as an alternative treatment for infections caused by resistant bacteria .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | Concentration Tested | Effect Observed |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 100 µM | Significant reduction in viability |
Antimicrobial | Staphylococcus aureus | Varies (MIC tested) | Inhibition at low concentrations |
Escherichia coli | Varies (MIC tested) | Effective against multiple strains |
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-4-10-5/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDIVTWZROMIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232726 | |
Record name | 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-04-2 | |
Record name | 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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